7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole
Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole is an organic compound known for its unique chemical structure and properties. This compound is often used in organic electronics and materials science due to its stability and electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole typically involves the borylation of benzo[d][1,2,3]thiadiazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction between benzo[d][1,2,3]thiadiazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of functional groups in the molecule.
Coupling Reactions: Particularly Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Base: Such as potassium carbonate, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, coupling with aryl halides can produce various substituted benzo[d][1,2,3]thiadiazole derivatives .
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Fluorescent Dyes: Its strong luminescence makes it suitable for use in bioimaging and fluorescent probes.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole exerts its effects is primarily through its ability to participate in electronic interactions. The compound’s structure allows it to act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices . The molecular targets and pathways involved include interactions with other organic molecules and materials in the device matrix .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
What sets 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole apart from similar compounds is its specific electronic properties and stability, making it particularly useful in high-performance electronic applications .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9-10(8)18-15-14-9/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNYFCBEKUDAMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=NS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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